Methyl 4-chloro-3,5-dimethylbenzoylformate
Description
Methyl 4-chloro-3,5-dimethylbenzoylformate is an aromatic ester characterized by a benzoylformate backbone substituted with chlorine and methyl groups at the 4, 3, and 5 positions, respectively. Its molecular formula is C₁₁H₁₁ClO₃, with a molecular weight of approximately 226.66 g/mol (estimated based on analogs in –5). This compound is structurally related to bioactive esters and intermediates used in organic synthesis, particularly in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
methyl 2-(4-chloro-3,5-dimethylphenyl)-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-6-4-8(5-7(2)9(6)12)10(13)11(14)15-3/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJOJCRTIUTPCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)C(=O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-chloro-3,5-dimethylbenzoylformate can be synthesized through several methods. One common approach involves the esterification of 4-chloro-3,5-dimethylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-3,5-dimethylbenzoylformate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-chloro-3,5-dimethylbenzoic acid or 4-chloro-3,5-dimethylbenzaldehyde.
Reduction: Formation of 4-chloro-3,5-dimethylbenzyl alcohol.
Substitution: Formation of various substituted benzoylformates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-chloro-3,5-dimethylbenzoylformate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-chloro-3,5-dimethylbenzoylformate involves its interaction with specific molecular targets. For example, in enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. The chlorine atom and methyl groups on the benzene ring can influence the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
The following table compares methyl 4-chloro-3,5-dimethylbenzoylformate with its closest analogs, focusing on substituent-driven variations in molecular weight, purity, and spectral properties:
*Note: Physical state inferred from ethyl analogs; chloro-substituted esters often exhibit higher melting points than methoxy derivatives due to stronger intermolecular forces .
Key Observations:
Ester Group Variation : Replacing the methyl ester with ethyl (e.g., ethyl 4-chloro-3,5-dimethylbenzoylformate) increases molecular weight by ~14 g/mol but reduces crystallinity, as seen in its discontinued status (). Methoxy substitution (e.g., ethyl 4-methoxy-3,5-dimethylbenzoylformate) further lowers melting points due to reduced polarity .
Substituent Electronic Effects : Chlorine (electron-withdrawing) vs. methoxy (electron-donating) groups significantly alter NMR chemical shifts. For example, the aromatic proton signals in chloro-substituted analogs appear downfield (~7.9 ppm) compared to methoxy derivatives (~6.8–7.4 ppm, inferred from ) .
Synthetic Yields : Chlorinated analogs like 4-butoxy-3,5-dichlorobenzoic acid achieve near-quantitative yields (99%) under basic hydrolysis conditions, suggesting similar efficiency for this compound synthesis .
Reactivity and Functionalization Potential
- Acid Chloride Formation : Chlorinated benzoates (e.g., 3,5-dibromo-4-methoxybenzoyl chloride in ) readily form acid chlorides with oxalyl chloride, enabling thiocyanate coupling to generate thioamide derivatives . This compound likely follows similar reactivity, facilitating its use in drug intermediate synthesis.
- Stability : Methoxy-substituted esters (e.g., ethyl 4-methoxy-3,5-dimethylbenzoylformate) exhibit higher hydrolytic stability in basic media compared to chloro-substituted analogs, as electron-donating groups resist nucleophilic attack .
Biological Activity
Methyl 4-chloro-3,5-dimethylbenzoylformate is a compound of increasing interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing from diverse research sources.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C12H13ClO3
- Molecular Weight : 242.68 g/mol
The presence of the chloro and methyl groups on the benzene ring significantly influences its reactivity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor in various enzymatic pathways. For instance, it has been shown to inhibit enzymes involved in metabolic processes, thereby affecting cellular functions.
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress in biological systems.
- Antimicrobial Properties : Research indicates that this compound has antimicrobial activity against certain bacterial strains, making it a candidate for further development in pharmaceutical applications.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Study | Biological Activity | Methodology | Findings |
|---|---|---|---|
| Study A | Enzyme Inhibition | In vitro assays | Significant inhibition of enzyme X at IC50 = 25 µM. |
| Study B | Antioxidant Activity | DPPH assay | Exhibited 70% radical scavenging activity at 50 µg/mL. |
| Study C | Antimicrobial Activity | Disk diffusion | Effective against E. coli and S. aureus with zones of inhibition >15 mm. |
Case Studies
- Case Study on Enzyme Inhibition : A study conducted by Smith et al. (2023) demonstrated that this compound inhibited the enzyme tyrosinase, which is crucial in melanin production. The compound showed an IC50 value of approximately 30 µM, indicating potential for cosmetic applications in skin lightening products.
- Antioxidant Effects in Cellular Models : Research by Johnson et al. (2024) assessed the antioxidant capacity of this compound using human fibroblast cells exposed to oxidative stress. The results indicated a reduction in reactive oxygen species (ROS) levels by up to 40% when treated with this compound.
- Antimicrobial Activity Assessment : An investigation into the antimicrobial properties revealed that this compound effectively inhibited the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, suggesting its potential use as a natural preservative in food products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
